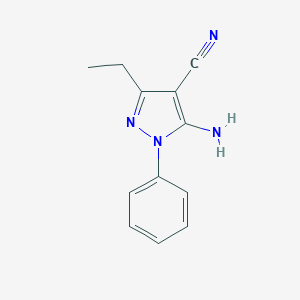

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRKZIXDSRFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The conventional synthesis of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves a two-step process:

-

Condensation : Phenylhydrazine reacts with (1-ethoxypropylidene)malononitrile in the presence of a base, typically sodium acetate, to form the pyrazole carbonitrile intermediate.

-

Hydrolysis (optional): The carbonitrile group may be hydrolyzed to a carboxamide under acidic or basic conditions, though this step is omitted for the target compound.

The reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient malononitrile derivative, followed by cyclization to form the pyrazole ring.

Experimental Protocols and Variations

Example 1 (Source 2):

-

Reagents : Phenylhydrazine hydrochloride (21.7 g), (1-ethoxypropylidene)malononitrile (22.5 g), sodium acetate (12.3 g)

-

Solvent : Absolute ethanol (300 mL)

-

Conditions : Reflux at 78°C for 24 hours

-

Workup : Solvent evaporation, trituration with hexane, recrystallization (acetone-hexane)

-

Yield : 4.0 g (colorless crystals)

Example 18 (Source 4):

-

Reagents : o-Fluorophenylhydrazine hydrochloride (24.4 g), (1-ethoxypropylidene)malononitrile (22.5 g), sodium acetate (12.3 g)

-

Solvent : Absolute ethanol (300 mL)

-

Conditions : Reflux for 24 hours

-

Workup : Filtration through magnesium silicate, recrystallization (acetone-hexane)

-

Yield : 8.4 g (colorless crystals)

| Variation | Reactant | Yield (g) | Melting Point (°C) |

|---|---|---|---|

| Phenyl derivative | Phenylhydrazine HCl | 4.0 | 132–133 |

| o-Fluorophenyl | o-Fluorophenylhydrazine HCl | 8.4 | 146–148 |

| m-Fluorophenyl | m-Fluorophenylhydrazine HCl | 22.2 | 130–132 |

Limitations

-

Uses stoichiometric amounts of sodium acetate, generating inorganic waste.

-

Absolute ethanol consumption raises sustainability concerns.

Green Synthesis Approaches

Catalyst Design and Mechanism

A novel LDH-based catalyst (LDH@PTRMS@DCMBA@CuI) enables a one-pot synthesis under aqueous conditions:

-

Components : Phenylhydrazine (1 mmol), benzaldehyde derivative (1 mmol), malononitrile (1 mmol)

-

Solvent : Ethanol:water (1:1 v/v)

-

Catalyst : 50 mg LDH@PTRMS@DCMBA@CuI

-

Conditions : 55°C for 4–6 hours

The catalyst facilitates simultaneous Knoevenagel condensation and cyclization, reducing energy input and eliminating hazardous solvents.

Advantages Over Traditional Methods

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Temperature (°C) | 78 | 55 |

| Reaction Time (h) | 24 | 4–6 |

| Solvent Toxicity | High (absolute EtOH) | Low (EtOH:H₂O) |

| Catalyst Recovery | Not applicable | 95–98% reuse |

Comparative Analysis of Methodologies

Yield and Purity

Traditional methods provide well-characterized yields (e.g., 4.0–8.4 g per 22.5 g malononitrile), whereas green methods prioritize process efficiency over isolated yields.

Environmental Impact

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Biological Activities:

Research indicates that 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile exhibits significant biological activities, making it a promising candidate in drug development. Its potential applications include:

- Anti-inflammatory Properties: Studies have shown that derivatives of this compound possess anti-inflammatory effects, suggesting its utility in treating inflammatory disorders .

- Anti-bacterial and Anti-tumor Activities: The compound has demonstrated interactions with various biological targets, indicating potential effectiveness against bacterial infections and tumors.

Case Studies:

Research has highlighted the synthesis of novel derivatives of this compound that exhibit enhanced biological activities. For instance, the synthesis of azo-linked derivatives using green catalysts has shown improved yields and biological efficacy .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it valuable in the synthesis of more complex molecules.

Synthetic Methods:

Several synthetic routes have been developed for this compound, including:

| Method | Description | Yield |

|---|---|---|

| Cyclo-condensation | Involves substituted benzaldehydes, malononitrile, and phenyl hydrazine; catalyzed by manganese dioxide. | 86%-96% |

| Three-component reactions | Utilizing tannic acid-functionalized silica-coated nanoparticles for environmentally friendly synthesis. | High yield |

These methods not only enhance the efficiency of synthesis but also emphasize eco-friendly practices through the use of recyclable catalysts .

Industrial Applications

Material Science:

The structural features of this compound suggest potential applications in materials science. Its combination of aromatic and heterocyclic rings may lead to interesting properties for:

- Organic Semiconductors: The compound's electronic properties could be explored for developing new organic semiconductor materials.

- Functional Polymers: Its unique substituents may contribute to the design of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines. In anti-bacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. The anti-tumor activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbonitriles exhibit significant variation in physicochemical and synthetic properties based on substituents. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key structural analogs include:

- 5-Amino-1-(4-nitrophenyl)-3-aryl-pyrazole-4-carbonitriles (e.g., 15a, 15b in ): 15a: 4-Fluorophenyl substituent (mp: 194–196°C). 15b: 2,4-Dichlorophenyl substituent (mp: 226–227°C). The higher melting point of 15b suggests increased molecular rigidity or stronger intermolecular forces (e.g., halogen bonding) compared to 15a .

- 5-Amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile (): Molecular weight: 202.19 g/mol. Substitution at position 3 with electron-withdrawing fluorine may influence electronic properties and solubility .

Physical and Chemical Properties

- Melting Points: Halogenated analogs (e.g., 15b with Cl substituents) show higher melting points than fluorinated or non-halogenated derivatives, likely due to enhanced lattice stability . Fusion with pyridine () or triazole rings () further increases thermal stability, as seen in compounds with mp >340°C .

- Reactivity: The cyano group at position 4 facilitates nucleophilic addition or cyclization reactions, as demonstrated in the synthesis of triazolo-pyrimidines () . Amino groups at position 5 enable condensation reactions (e.g., with hydrazides) to form fused heterocycles .

Tables for Comparative Analysis

Table 1: Substituent Effects on Melting Points

Biological Activity

5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 50427-83-3) is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, an ethyl group, a phenyl group, and a carbonitrile group attached to a pyrazole ring. This specific combination of substituents enhances its biological activity and allows for various modifications.

Target of Action : Similar pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-cancer, and neuroprotective effects. The compound's mechanism of action is believed to involve multiple biochemical pathways, which can include:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in inflammation and tumor growth.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Antitumor Effects

In vitro studies have suggested that this pyrazole derivative possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and HCT116, potentially through the activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Mechanism

A study conducted on animal models revealed that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The compound was found to lower levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Synthesis and Industrial Applications

The synthesis of this compound typically involves a one-pot multicomponent reaction. The process includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine under mild conditions, often yielding high purity products (86–96%) .

In industrial settings, this compound is utilized not only for its biological properties but also as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-ketonitriles or similar precursors. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using condensation reactions of sulfonylhydrazides with cyanoacrylate derivatives under acidic conditions . Optimization involves adjusting solvent systems (e.g., methylene chloride), temperature (0–50°C gradients), and catalysts (e.g., trifluoroacetic acid). Reaction progress can be monitored via LC-MS to ensure high yields (>85%) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Single-crystal studies (e.g., at 90 K) provide precise bond lengths and angles, as demonstrated for related pyrazole-carbonitrile structures. Mean C–C bond distances of 0.002 Å and R factors <0.1 ensure accuracy .

- NMR/IR spectroscopy : ¹H NMR (400 MHz) in DMSO-d6 resolves aromatic protons (δ = 8.55 ppm) and NH signals (δ = 13.66 ppm). IR spectroscopy confirms nitrile (2242 cm⁻¹) and amino (3274 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) using fluorometric assays. Related pyrazole derivatives show activity against prostaglandin G/H synthase and carbonic anhydrase . Dose-response curves and IC50 calculations are critical for initial potency assessment.

Advanced Research Questions

Q. How do substituent effects at the pyrazole 4-position influence isomer ratios in synthetic products?

- Methodology : Substituents like ethyl or phenyl groups alter steric and electronic environments, affecting regioselectivity. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles produces isomer ratios dependent on the 4-position substituent. Computational studies (DFT) can predict isomer stability, while HPLC quantifies ratios experimentally . Adjusting reaction solvents (polar vs. nonpolar) or using directing groups (e.g., tosyl) can optimize desired isomer yields.

Q. What computational strategies can predict reaction pathways and optimize synthesis of this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. ICReDD’s approach combines reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error . Software tools like Gaussian or ORCA simulate reaction energetics, while molecular docking predicts bioactivity .

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies (e.g., unexpected bond angles), compare with databases (Cambridge Structural Database) and re-examine data collection parameters (e.g., temperature, radiation source). Multi-technique validation (XRD + HRMS) ensures structural integrity .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodology : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >95% purity, as shown for azido-pyrazole derivatives . For challenging separations, preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) resolves closely related isomers. Dry-loading with Celite improves column efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.